molecular formula C18H18ClNO4 B6412565 3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95% CAS No. 1261916-02-2

3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6412565
CAS RN: 1261916-02-2
M. Wt: 347.8 g/mol
InChI Key: JYBHEIFCQZKCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, is a compound used in chemical synthesis and research. It is a bifunctional molecule, with both an amine and a carboxylic acid functional group. It has a wide variety of applications in the lab, from research to drug discovery.

Mechanism of Action

3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, acts as a nucleophile, reacting with electrophiles to form covalent bonds. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of a new molecule.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, has no known biochemical or physiological effects. As it is used only in laboratory settings, it does not interact with the body in any way.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, in laboratory experiments is that it is a versatile reagent, capable of reacting with a wide variety of electrophiles. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of this compound is that it is not water soluble, which can limit its use in certain experiments.

Future Directions

The use of 3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, in laboratory experiments is likely to continue to expand in the future. It could be used in the synthesis of new compounds, such as peptides and amines, or in the synthesis of fluorescent probes for imaging studies. Additionally, it could be used in drug discovery, as it can be used to create libraries of compounds for screening. Finally, it could be used in the development of new catalysts for chemical reactions.

Synthesis Methods

3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzoic acid with 3-bromo-N,N-dimethyl-2-methylpropanamine in the presence of a base. This reaction yields 3-(3-bromo-N,N-dimethyl-2-methylpropanamino)-5-chlorobenzoic acid. The second step involves the reaction of this intermediate with sodium hydroxide in methanol, yielding 3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%.

Scientific Research Applications

3-(3-BOC-Aminophenyl)-5-chlorobenzoic acid, 95%, is an important reagent in chemical synthesis and research. It is used in the synthesis of various compounds, such as peptides, amines, and other organic molecules. It is also used in drug discovery, as it can be used to create libraries of compounds for screening. Additionally, it can be used in the synthesis of fluorescent probes for imaging studies.

properties

IUPAC Name

3-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBHEIFCQZKCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Boc-aminophenyl)-5-chlorobenzoic acid

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